molecular formula C13H18N2O2 B1597557 Ethyl 3-phenylpiperazine-1-carboxylate CAS No. 904814-49-9

Ethyl 3-phenylpiperazine-1-carboxylate

Cat. No. B1597557
CAS RN: 904814-49-9
M. Wt: 234.29 g/mol
InChI Key: XTUSUBACDGCSGD-UHFFFAOYSA-N
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Description

Ethyl 3-phenylpiperazine-1-carboxylate is a chemical compound that belongs to the class of phenylpiperazines . It has a molecular formula of C13H18N2O2 and a molecular weight of 234.29 . This compound has generated interest in the scientific community due to its potential applications in various fields of research and industry.


Synthesis Analysis

The synthesis of phenylpiperazine derivatives, such as this compound, can be achieved through different synthetic routes . For instance, one method involves the sulfonylation of 2-substituted 4-methylaniline with chlorosulfonic acid, reduction with red phosphorus and iodine, alkylation by alkyl halide, cyclization with bis (2-chloroethyl)amine hydrochloride, and N-substitution reaction of phenylpiperazines with various reagents .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a piperazine ring substituted with an ethyl group and a phenyl group . The structure has been elucidated using various spectroscopic techniques .

Scientific Research Applications

Synthetic Chemistry and Heterocyclic Compounds

  • Ethyl 3-phenylpiperazine-1-carboxylate derivatives have been explored for the synthesis of complex heterocyclic structures, contributing significantly to the field of medicinal chemistry and materials science. For instance, compounds with similar structures have been utilized in the synthesis of pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles, showcasing their versatility in creating bioactive molecules (Ghozlan, Abdelrazek, Mohammed, & Azmy, 2014).

Bioconjugation and Amide Formation

  • The mechanism of amide formation using carbodiimide in aqueous media has been studied using derivatives of this compound. This research is crucial for bioconjugation techniques in drug development and biomaterials science, providing insights into the efficiency of carboxyl to amide conversion in different conditions (Nakajima & Ikada, 1995).

Antimicrobial and Biological Activities

  • Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, closely related to this compound, have shown promising results in antimicrobial activities. Such compounds, after undergoing specific synthetic routes, have exhibited good to moderate antimicrobial activity against various microorganisms, highlighting their potential in developing new antibiotics and antifungal agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Material Science and Polymer Chemistry

  • In the realm of material science, derivatives of this compound have been used in the synthesis of novel materials. For example, oligomerization processes catalyzed by enzymes in the presence of cyclodextrins have been studied, offering a new pathway for creating cross-linked polymer structures at room temperature in aqueous media, which can have applications in biodegradable materials and drug delivery systems (Pang, Ritter, & Tabatabai, 2003).

properties

IUPAC Name

ethyl 3-phenylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-2-17-13(16)15-9-8-14-12(10-15)11-6-4-3-5-7-11/h3-7,12,14H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUSUBACDGCSGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCNC(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378051
Record name Ethyl 3-phenylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

904814-49-9
Record name Ethyl 3-phenylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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